

Vinaginsenoside R4 chemical structure and characterization

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Compound of Interest

Compound Name: Vinaginsenoside R4

Cat. No.: B150630

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Vinaginsenoside R4: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinaginsenoside R4, a protopanaxatriol-type saponin isolated from the leaves of *Panax ginseng*, has garnered significant interest within the scientific community. This technical guide provides a detailed overview of its chemical structure, characterization, and known biological activities. It includes a summary of its spectroscopic data, detailed experimental protocols for its isolation and analysis, and an exploration of its neuroprotective effects mediated by the PI3K/Akt/GSK-3 β signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Vinaginsenoside R4 is a dammarane-type triterpenoid saponin. Its chemical structure consists of a protopanaxatriol aglycone glycosidically linked to three sugar moieties.

Chemical Formula: C₄₈H₈₂O₁₉

Molecular Weight: 963.15 g/mol

IUPAC Name: (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-6,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol[1]

Appearance: White solid powder

Solubility: Soluble in DMSO, pyridine, methanol, and ethanol.

Spectroscopic Characterization

The structural elucidation of **Vinaginsenoside R4** has been achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR Spectroscopy

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for **Vinaginsenoside R4**.

Table 1: ¹H NMR Spectral Data of **Vinaginsenoside R4** (in Pyridine-d₅)

Atom No.	Chemical Shift (δ, ppm)	Multiplicity	J (Hz)
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| Data not available in the provided search results | | |

Table 2: ¹³C NMR Spectral Data of **Vinaginsenoside R4** (in Pyridine-d₅)

Atom No.	Chemical Shift (δ, ppm)
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| Data not available in the provided search results | |

Mass Spectrometry

High-resolution mass spectrometry provides crucial information for determining the molecular formula and fragmentation pattern of **Vinaginsenoside R4**.

Table 3: Mass Spectrometry Data for **Vinaginsenoside R4**

Ionization Mode	Mass Analyzer	Observed m/z	Interpretation
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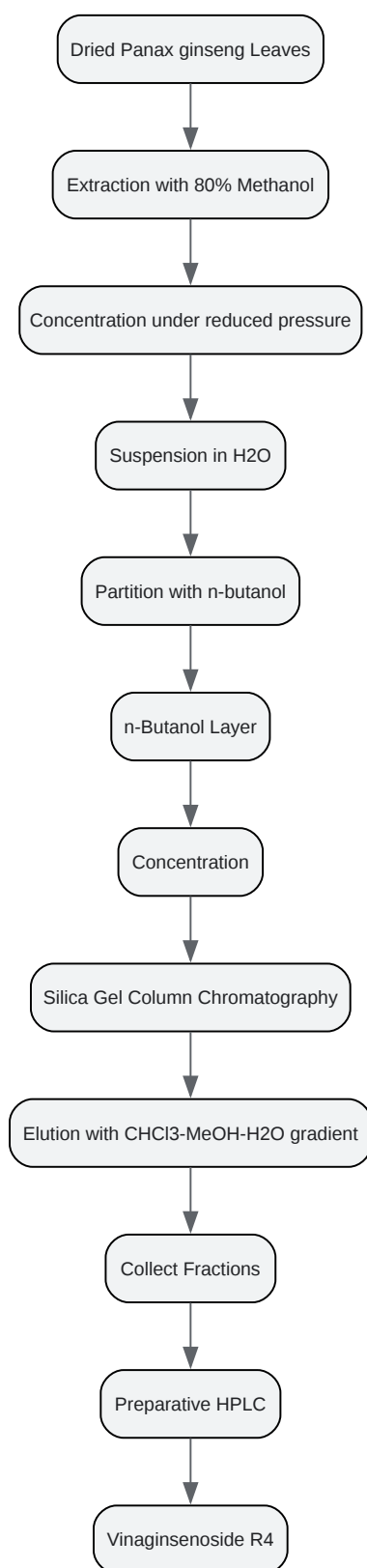
| ESI | Q-TOF | Data not available in the provided search results | [M+H]⁺, [M+Na]⁺, etc. |

Experimental Protocols

Isolation and Purification of **Vinaginsenoside R4**

The following protocol is a general procedure for the isolation of ginsenosides from Panax ginseng leaves and can be adapted for the specific isolation of **Vinaginsenoside R4**.

Experimental Workflow for **Vinaginsenoside R4** Isolation



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Isolation workflow for **Vinaginsenoside R4**.

- **Extraction:** Dried and powdered leaves of *Panax ginseng* are extracted with 80% methanol at room temperature.
- **Concentration:** The methanol extract is concentrated under reduced pressure to yield a crude extract.
- **Solvent Partitioning:** The crude extract is suspended in water and partitioned with n-butanol. The n-butanol layer, containing the saponins, is collected.
- **Column Chromatography:** The n-butanol fraction is subjected to silica gel column chromatography.
- **Gradient Elution:** The column is eluted with a gradient of chloroform-methanol-water to separate the components based on polarity.
- **Fraction Collection and Analysis:** Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- **Preparative HPLC:** Fractions containing **Vinaginsenoside R4** are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

HPLC Analysis

Analytical HPLC is used for the identification and quantification of **Vinaginsenoside R4**. A typical method is described below.

Table 4: HPLC Parameters for **Vinaginsenoside R4** Analysis

Parameter	Condition
Column	C18 reverse-phase (e.g., 4.6 x 250 mm, 5 μ m)
Mobile Phase	Acetonitrile (A) and Water (B) gradient
Gradient	Specific gradient conditions to be optimized
Flow Rate	1.0 mL/min
Detection	UV at 203 nm
Injection Volume	10 μ L

| Column Temperature | 25 °C |

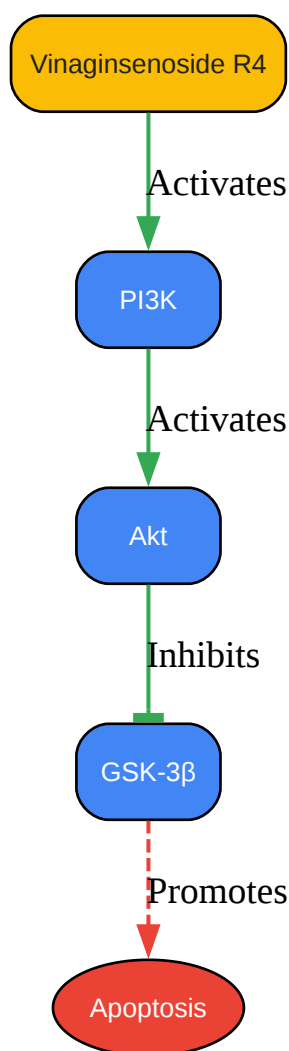
Biological Activity: Neuroprotection

Vinaginsenoside R4 has demonstrated significant neuroprotective effects against 6-hydroxydopamine (6-OHDA)-induced toxicity in PC12 cells. This activity is mediated through the modulation of the PI3K/Akt/GSK-3 β signaling pathway.[\[2\]](#)[\[3\]](#)[\[4\]](#)

PI3K/Akt/GSK-3 β Signaling Pathway

Vinaginsenoside R4 promotes cell survival and reduces apoptosis by activating the PI3K/Akt pathway, which in turn inhibits the pro-apoptotic glycogen synthase kinase 3 β (GSK-3 β).

Signaling Pathway of **Vinaginsenoside R4** in Neuroprotection



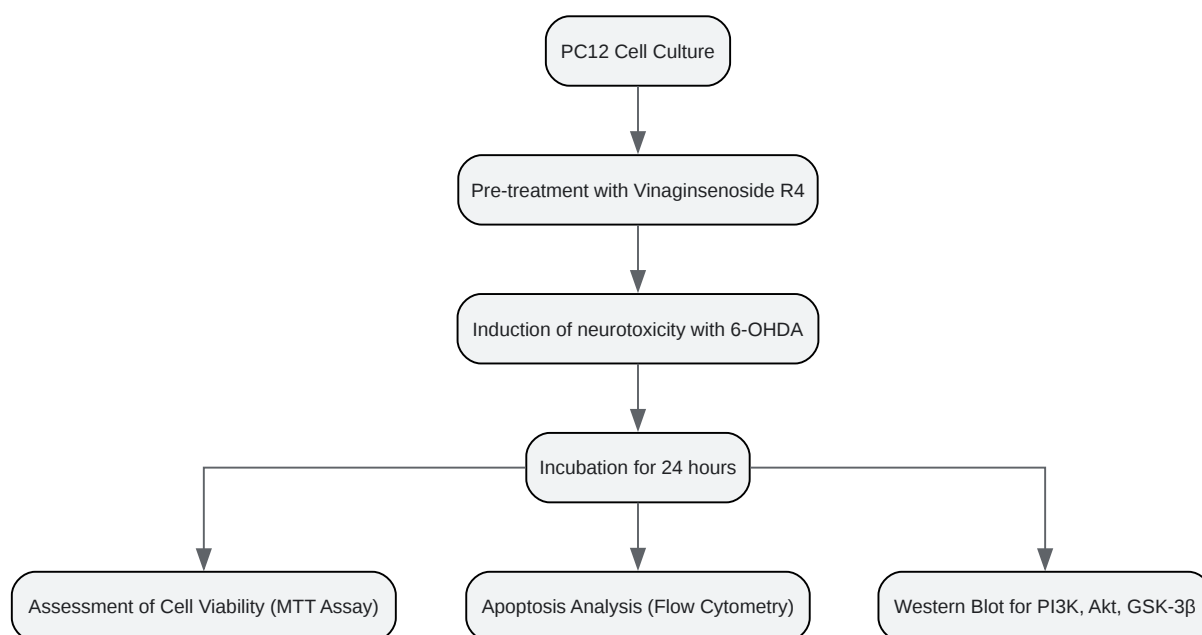
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Vinaginsenoside R4 activates the PI3K/Akt pathway.

Experimental Protocol for Neuroprotective Assay

The neuroprotective effect of **Vinaginsenoside R4** can be assessed using the following protocol.

Experimental Workflow for Neuroprotective Assay



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Workflow for assessing neuroprotective effects.

- Cell Culture: PC12 cells are cultured in an appropriate medium.
- Pre-treatment: Cells are pre-treated with varying concentrations of **Vinaginsenoside R4** for a specified duration.
- Induction of Neurotoxicity: Neurotoxicity is induced by adding 6-hydroxydopamine (6-OHDA) to the cell culture.
- Incubation: The cells are incubated for 24 hours.
- Assessment of Cell Viability: Cell viability is determined using the MTT assay.
- Apoptosis Analysis: Apoptosis is quantified using flow cytometry with Annexin V/PI staining.

- Western Blot Analysis: The expression levels of key proteins in the PI3K/Akt/GSK-3 β pathway (p-PI3K, p-Akt, p-GSK-3 β) are analyzed by Western blotting to elucidate the mechanism of action.

Conclusion

Vinaginsenoside R4 is a promising natural compound with significant neuroprotective properties. This guide provides a foundational understanding of its chemical characteristics and biological activities. Further research is warranted to fully explore its therapeutic potential and to develop it as a novel agent for the treatment of neurodegenerative diseases. The detailed protocols and data presented herein are intended to facilitate these future investigations.

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